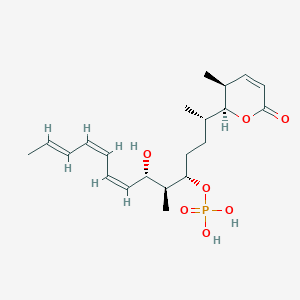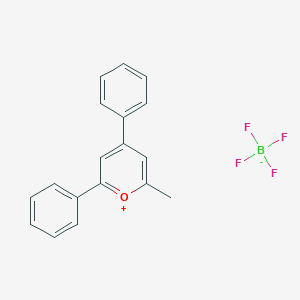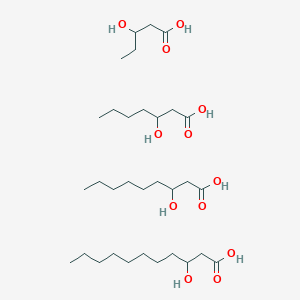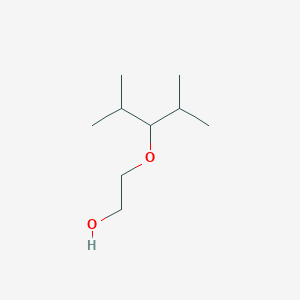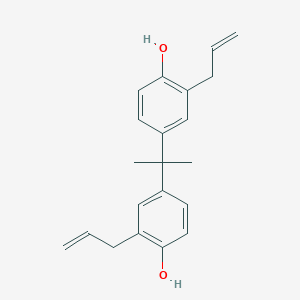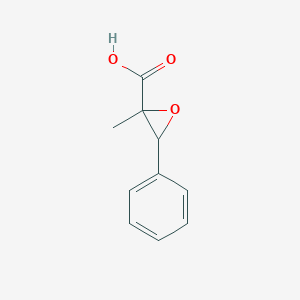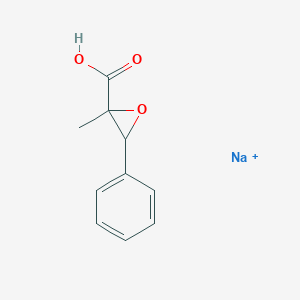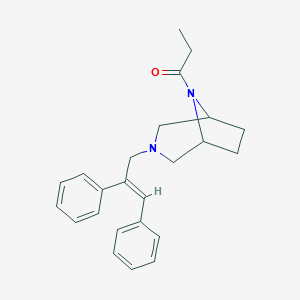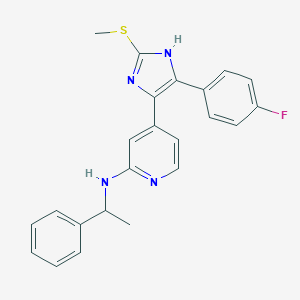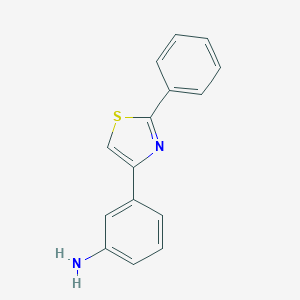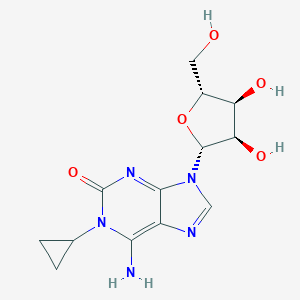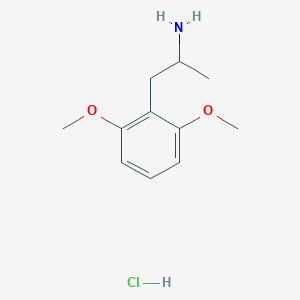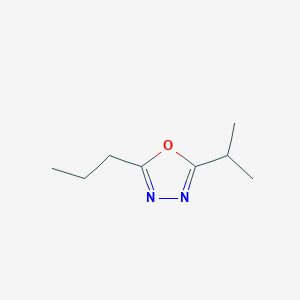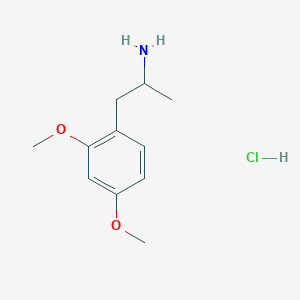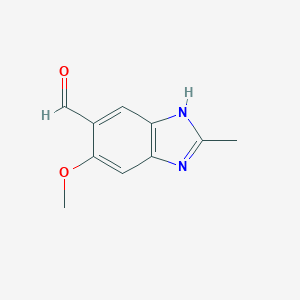
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. It is a benzimidazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde is not fully understood. However, it has been suggested that the compound may exert its anti-inflammatory and anti-cancer activities by inhibiting the activity of certain enzymes involved in the inflammatory and cancer pathways. It has also been suggested that the compound may interact with DNA and inhibit its replication, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, the compound has been shown to exhibit anti-microbial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde has several advantages and limitations for lab experiments. One of the advantages is its relatively simple synthesis method, which makes it easily accessible for researchers. Another advantage is its diverse range of potential applications in drug development. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments. Another limitation is its potential toxicity, which requires careful handling and monitoring in experiments.
Direcciones Futuras
The potential applications of 6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde in drug development and other fields make it an important area of research. Some future directions for research on this compound include investigating its interactions with specific enzymes and proteins involved in the inflammatory and cancer pathways, developing more efficient synthesis methods, and exploring its potential use as a fluorescent probe for detecting metal ions. Additionally, further studies are needed to determine the safety and efficacy of the compound for use in humans.
Métodos De Síntesis
The synthesis of 6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde has been reported using various methods. One of the most common methods involves the reaction of 2-methylbenzimidazole with paraformaldehyde and methanol in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-methylbenzimidazole with 5-chloro-2-methoxybenzaldehyde in the presence of a base such as sodium hydride. The yield of the compound varies depending on the method used.
Aplicaciones Científicas De Investigación
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde has been extensively studied for its potential applications in drug development. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions. The compound has been used in various in vitro and in vivo experiments to investigate its mechanism of action and biochemical and physiological effects.
Propiedades
Número CAS |
126436-25-7 |
|---|---|
Nombre del producto |
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde |
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
6-methoxy-2-methyl-3H-benzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-8-3-7(5-13)10(14-2)4-9(8)12-6/h3-5H,1-2H3,(H,11,12) |
Clave InChI |
YLMQJOMFVRQGKR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C=C(C(=C2)OC)C=O |
SMILES canónico |
CC1=NC2=C(N1)C=C(C(=C2)OC)C=O |
Sinónimos |
1H-Benzimidazole-5-carboxaldehyde,6-methoxy-2-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



